REACTION_CXSMILES
|
O.[OH-].[Li+].C([O:6][C:7]([C:9]1[C:13]([CH3:14])=[C:12]([CH3:15])[N:11]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=[CH:18][CH:17]=2)[CH:10]=1)=[O:8])C>O1CCCC1.O.Cl>[C:7]([C:9]1[C:13]([CH3:14])=[C:12]([CH3:15])[N:11]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=[CH:18][CH:17]=2)[CH:10]=1)([OH:8])=[O:6] |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
4.42 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN(C(=C1C)C)C1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 42 hours
|
Duration
|
42 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated virtually to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
FILTRATION
|
Details
|
After filtering off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the solid residue at ambient pressure at a temperature in the region of 50° C., 1.1 g of 3-carboxy-4,5-dimethyl-1-(quinol-4-yl)-1H-pyrrole
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CN(C(=C1C)C)C1=CC=NC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |